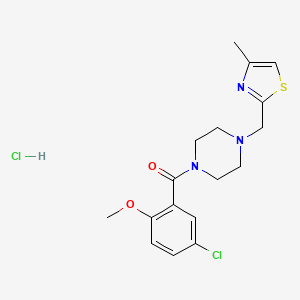

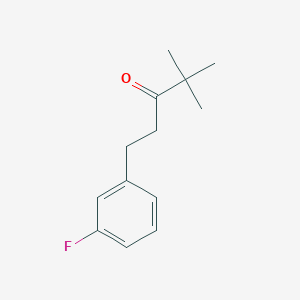

![molecular formula C14H17FN2O3 B2524847 N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide CAS No. 702650-05-3](/img/structure/B2524847.png)

N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, purification, and characterization. For instance, the continuous flow process described for the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist, involves a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . This approach could potentially be adapted for the synthesis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" to optimize the reaction conditions and ensure the purity of the final product.

Molecular Structure Analysis

The structure elucidation of organic compounds is typically performed using spectroscopic techniques such as NMR and MS. For example, the structure of a new cannabimimetic designer drug was elucidated using NMR spectroscopy and mass spectrometry, supplemented by the comparison of predicted and observed (13)C chemical shifts . Similar techniques could be employed to determine the molecular structure of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide," ensuring an accurate understanding of its chemical makeup.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The paper on vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide provides insights into the electronic structure and potential reactivity of the compound, indicating charge transfer interactions through a π-conjugated path . By analogy, "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" may also exhibit specific reactivity patterns that could be studied using similar spectroscopic and computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers highlights the importance of structure-activity relationships and the impact of chemical modifications on solubility and biological activity . The temperature-dependent polymorphism study of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide provides additional insights into how crystal packing and intermolecular interactions can affect the physical state of a compound . These studies suggest that a detailed analysis of "N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide" would also need to consider its polymorphic forms and solubility characteristics.

作用機序

Target of Action

The primary target of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide interacts with the σ1 receptor, demonstrating a low nanomolar affinity . This interaction can modulate the function of the σ1 receptor and influence the activity of various ion channels, G-protein coupled receptors (GPCRs), and other proteins .

Biochemical Pathways

The interaction of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the function of the vesicular acetylcholine transporter, adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1, D2L, γ-aminobutyric acid A (GABAA), NMDA, melatonin MT1, MT2, and serotonin 5-HT1 receptors .

Pharmacokinetics

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . No radiometabolite of the compound was observed to enter the brain, indicating its stability in the body .

Result of Action

The interaction of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with the σ1 receptor can lead to various molecular and cellular effects. For instance, it can modulate calcium signaling in the ER, influence the activity of various ion channels and GPCRs, and potentially affect the function of neurons .

Action Environment

The action of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-5-3-10(4-6-11)8-16-13(18)14(19)17-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSAPVMLPJDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)